

Preliminary In Vitro Efficacy of Gal-ARV-771: A Technical Overview

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Compound of Interest

Compound Name: Gal-ARV-771

Cat. No.: B15582343

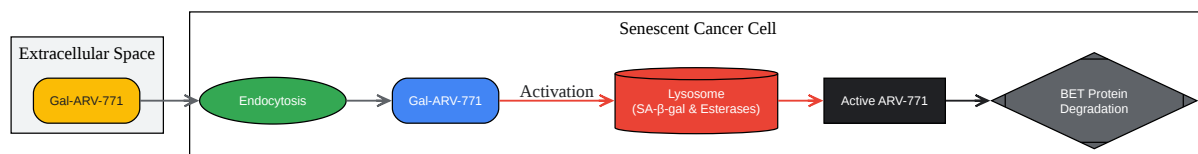
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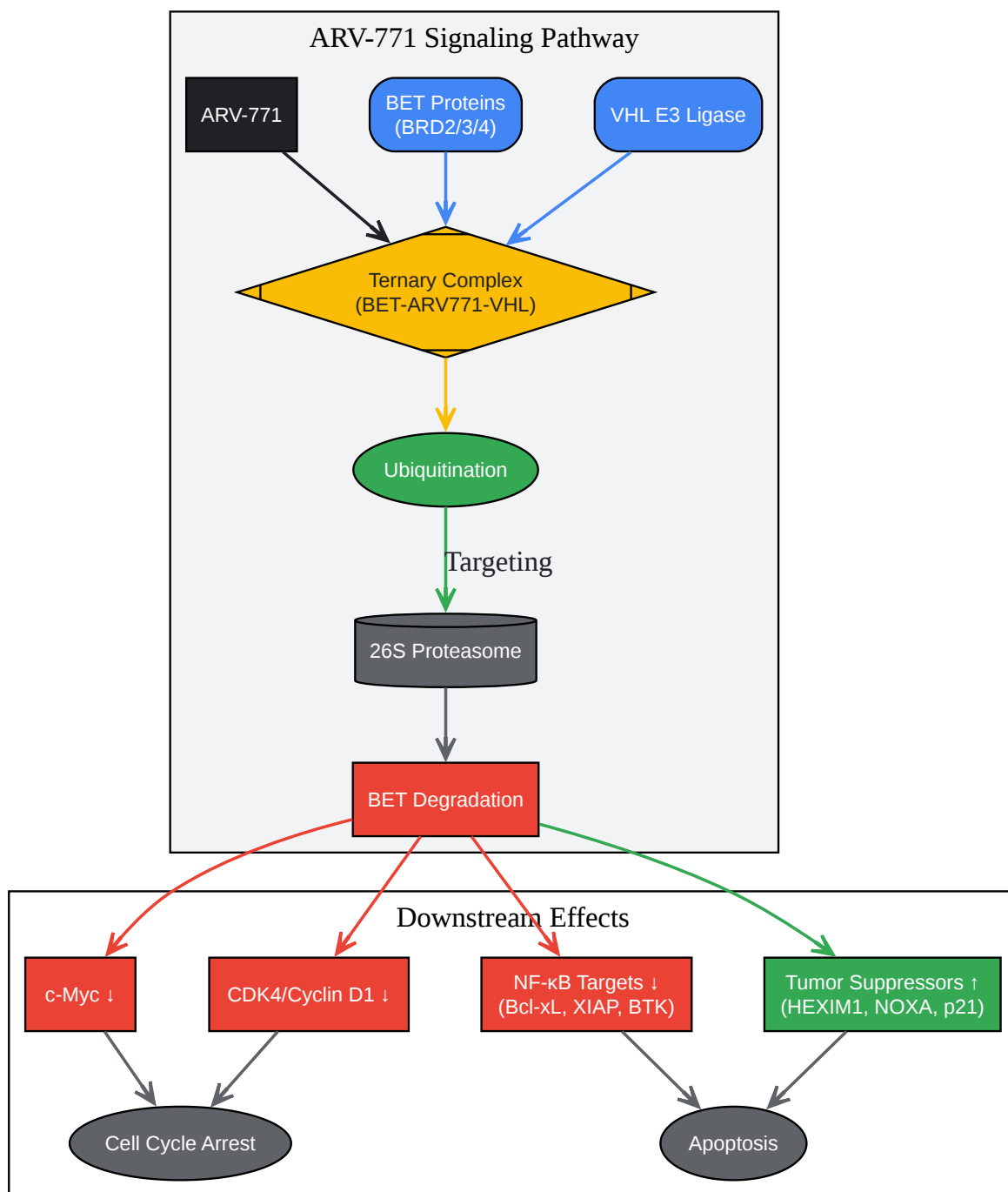
For Researchers, Scientists, and Drug Development Professionals

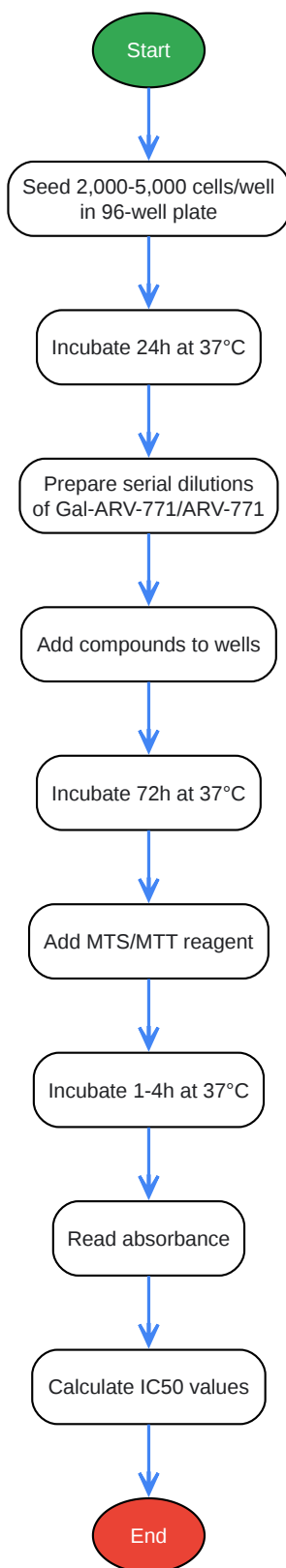
This technical guide provides a comprehensive analysis of the preliminary in vitro studies of **Gal-ARV-771**, a novel prodrug strategy for targeted cancer therapy. **Gal-ARV-771** is a galactose-modified derivative of ARV-771, a potent proteolysis-targeting chimera (PROTAC) that induces the degradation of Bromodomain and Extra-Terminal (BET) proteins. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying molecular mechanisms and experimental workflows.

Core Concept: Selective Activation in Senescent Cancer Cells

Gal-ARV-771 is engineered for selective activity in senescent cancer cells, which are characterized by increased expression of senescence-associated β -galactosidase (SA- β -gal). [1][2] The galactose moiety masks the active ARV-771, rendering it inert in normal cells.[1] Within the acidic environment of the lysosome in senescent cells, SA- β -gal, in concert with esterases, cleaves the galactose group, releasing the active ARV-771.[1] This targeted release minimizes off-target effects and enhances the therapeutic index.[1][2]







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References

- 1. Selective Elimination of Senescent Cancer Cells by Galacto-Modified PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective Elimination of Senescent Cancer Cells by Galacto-Modified PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
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